Benzyl beta-D-Arabinopyranoside

Description

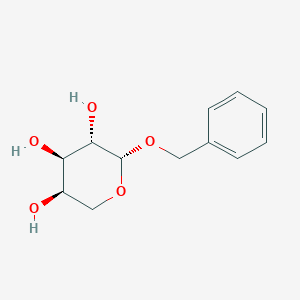

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ii. Advanced Synthetic Strategies and Methodologies

Chemoenzymatic Synthesis Approaches

Enzymatic methods provide powerful tools for glycosylation, often affording high stereoselectivity under mild reaction conditions. These approaches leverage the inherent specificity of enzymes to catalyze the formation of glycosidic linkages.

Glycosynthases are engineered glycosidase enzymes that have been mutated, typically at the catalytic nucleophile residue. This modification renders them incapable of hydrolysis but retains their ability to catalyze the formation of a glycosidic bond between a suitable glycosyl donor and an acceptor. The result is a highly efficient synthesis of a specific glycoside without the risk of enzymatic cleavage of the product.

The general mechanism involves an activated glycosyl donor, such as a glycosyl fluoride, which reacts with the enzyme's acid/base catalyst. The enzyme then facilitates the transfer of the glycosyl moiety to an acceptor molecule, like benzyl (B1604629) alcohol, to form the desired product. This method is noted for its exceptional selectivity, often yielding a single anomer. While specific literature detailing the use of a glycosynthase for the direct synthesis of benzyl beta-D-arabinopyranoside is not prominent, the methodology stands as a potent potential route for its stereospecific synthesis.

Transglycosylation is a natural function of many wild-type glycosidases. The process involves a double-displacement mechanism where the enzyme first cleaves a glycosidic bond from a donor substrate, forming a covalent glycosyl-enzyme intermediate. nih.gov In the second step, this intermediate is transferred not to a water molecule (hydrolysis) but to another acceptor molecule containing a hydroxyl group. nih.gov By controlling reaction conditions, such as increasing the concentration of the acceptor (e.g., benzyl alcohol) and minimizing water content, the reaction can be shifted to favor the formation of a new glycoside over simple hydrolysis. nih.gov

Research has demonstrated the utility of transglycosylation for creating various arabinopyranosides. For instance, methyl 4-azido-4-deoxy-β-L-arabinopyranoside has been successfully used as a donor to synthesize a range of spacer-equipped glycosides by reacting it with different alcohols in good yields and with fair anomeric selectivity. thieme-connect.com This illustrates the principle of using an existing glycoside to generate new ones via an enzymatic pathway.

| Glycosyl Donor | Acceptor Alcohol | Resulting Glycoside Product | Enzyme Type |

|---|---|---|---|

| Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | Allyl Alcohol | Allyl 4-azido-4-deoxy-β-L-arabinopyranoside | Glycosidase |

| Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | Propenyl Alcohol | Propenyl 4-azido-4-deoxy-β-L-arabinopyranoside | Glycosidase |

| Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | ω-Bromohexyl Alcohol | ω-Bromohexyl 4-azido-4-deoxy-β-L-arabinopyranoside | Glycosidase |

Chemical Glycosylation Methodologies

Chemical synthesis offers a versatile and highly adaptable platform for constructing glycosidic bonds. These methods rely on the activation of the anomeric carbon of a glycosyl donor, which is then attacked by a nucleophilic acceptor like benzyl alcohol.

The core of chemical glycosylation lies in the choice of the leaving group at the anomeric position (C-1) and the method used for its activation. The nature of the protecting groups on the sugar ring also plays a critical role in determining the stereochemical outcome of the reaction.

Thioglycosides are widely used glycosyl donors due to their stability during various protecting group manipulations and their tunable reactivity. researchgate.net They can be activated under mild conditions using thiophilic promoters. For the synthesis of β-glycosides, a common strategy involves using a "participating" protecting group, such as an acetate (B1210297) or benzoate, at the C-2 position.

The activation of a thioglycoside donor, for example with a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TMSOTf), prompts the departure of the thiophenyl group. nih.gov The adjacent C-2 acyl group then attacks the electrophilic anomeric carbon, forming a cyclic acyl-oxonium ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring, compelling the incoming nucleophile (benzyl alcohol) to attack from the β-face. This process, known as neighboring group participation, leads to the stereoselective formation of the 1,2-trans-glycosidic bond, which in the case of arabinose, corresponds to the β-anomer. nih.govnih.gov

| Glycosyl Donor Type | C-2 Protecting Group | Typical Activator System | Stereochemical Outcome |

|---|---|---|---|

| Phenyl 2,3,4-tri-O-benzoyl-1-thio-D-arabinopyranoside | Benzoyl (Participating) | NIS / TMSOTf | Predominantly β-glycoside |

| Ethyl 2,3,4-tri-O-benzyl-1-thio-D-arabinopyranoside | Benzyl (Non-participating) | MeOTf / t-TBP | Mixture of α and β anomers |

Glycosyl halides, particularly bromides and chlorides, are among the most established and reactive glycosyl donors. The classic Koenigs-Knorr reaction, first reported in 1901, utilized silver salts to activate glycosyl halides for reaction with alcohols. Modern methods have expanded the range of effective promoters.

Similar to the strategy with thioglycosides, achieving β-selectivity with glycosyl halides relies heavily on the principle of neighboring group participation. When a D-arabinopyranosyl halide bearing an acyl group (e.g., acetate) at the C-2 position is activated, the acyl group participates to form the same type of stable cyclic intermediate seen with thioglycosides. This intermediate ensures that the subsequent nucleophilic attack by benzyl alcohol occurs exclusively from the opposite (β) face, yielding the desired this compound with high stereoselectivity. The presence of a participating group at C-2 is therefore a crucial element for the stereocontrolled synthesis of 1,2-trans-glycosides from glycosyl halide donors.

Anomeric Activation Strategies

Imidate and Phosphate-Based Glycosylations

To overcome the limitations of earlier glycosylation methods, imidate- and phosphate-based strategies have been developed to provide stable and reactive glycosyl donors.

Trichloroacetimidate (B1259523) Method: The Schmidt trichloroacetimidate method is a cornerstone of modern carbohydrate synthesis. Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mild acidic conditions. The process involves the reaction of a hemiacetal with trichloroacetonitrile (B146778) in the presence of a base to form the anomeric trichloroacetimidate. This donor is then activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to react with a glycosyl acceptor like benzyl alcohol. A key advantage of this method is the high yields and stereoselectivities that can be achieved. The formation of side products, such as anomeric trichloroacetamides, can occur through an intermolecular aglycon transfer, a mechanism that can be suppressed by procedural modifications like the "inverse glycosylation procedure".

Phosphate (B84403) Method: Glycosyl phosphates have emerged as another powerful class of glycosyl donors. They offer high stability, allowing for purification by standard chromatography, and can be activated for glycosylation. The synthesis of glycosyl phosphates can be achieved by treating corresponding 1,2-orthoesters with reagents like dibutyl phosphate. These phosphate donors are effective glycosylating agents, even when generated in situ, providing a streamlined approach to complex oligosaccharide synthesis.

Protecting Group Manipulation and Regioselectivity

The selective protection and deprotection of the multiple hydroxyl groups on the arabinose ring are critical for directing the synthesis towards the desired product. The benzyl group is a common protecting group in carbohydrate chemistry due to its stability under a wide range of conditions and its easy removal by hydrogenolysis.

A detailed study on the selective benzoylation of benzyl β-L-arabinopyranoside highlights the differing reactivity of the hydroxyl groups. When benzyl β-L-arabinopyranoside is treated with 2.2 molar equivalents of benzoyl chloride in pyridine (B92270), the major product is the 2,3-di-O-benzoyl derivative, demonstrating a clear regioselectivity. This selectivity arises from the relative reactivity of the hydroxyl groups on the pyranose ring. The findings from this study are summarized in the table below.

| Product | Yield (%) |

|---|---|

| Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside | 65-70% |

| Benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside | 10-15% |

This regioselectivity allows for the preparation of specific partially protected intermediates, which are crucial building blocks for the synthesis of more complex oligosaccharides or modified analogues. The strategic use of such protecting groups can profoundly influence the outcome of glycosylation reactions.

Stereochemical Control in Glycosidic Bond Formation

Controlling the stereochemistry at the anomeric center (C-1) is one of the most significant challenges in glycoside synthesis. The formation of either the α- or β-anomer is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the reaction conditions. chemicalbook.com

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer the axial orientation over the sterically less hindered equatorial position. This effect is attributed to a stabilizing interaction between a lone pair of the ring heteroatom (oxygen in arabinopyranose) and the antibonding (σ*) orbital of the C-1—substituent bond. The anomeric effect plays a crucial role in determining the stereochemical outcome of glycosylation reactions, often favoring the formation of the axial glycoside (the α-anomer in the case of arabinose).

Achieving stereoselective access to either the α- or β-anomer requires careful selection of the synthetic strategy.

β-Glycosides: The synthesis of β-arabinopyranosides can be achieved through neighboring group participation. If a protecting group at the C-2 position (like an acetyl or benzoyl group) is present, it can participate in the reaction to form a cyclic intermediate after the departure of the anomeric leaving group. The glycosyl acceptor (benzyl alcohol) can then only attack from the opposite face, leading to the exclusive formation of the 1,2-trans-glycoside, which is the β-anomer for arabinose.

α-Glycosides: To obtain the α-anomer, non-participating protecting groups, such as benzyl or silyl (B83357) ethers, are typically used at the C-2 position. In the absence of neighboring group participation, the anomeric effect often directs the formation of the thermodynamically more stable α-glycoside. Fischer glycosylation of D-arabinose with an alcohol like benzyl alcohol in the presence of an acid catalyst typically yields a mixture of anomers, with the α-anomer often being predominant.

Synthesis of Modified Benzyl Arabinopyranoside Analogues

The synthesis of analogues of Benzyl Arabinopyranoside, where one or more hydroxyl groups are replaced by other functionalities, is of significant interest for studying structure-activity relationships and for developing new therapeutic agents or biological probes.

The replacement of a hydroxyl group with a hydrogen atom (deoxy) or a fluorine atom (fluoro) can dramatically alter the biological properties of a carbohydrate.

Deoxy Analogues: The synthesis of 2-deoxy-glycosides can be approached through various methods. One common strategy involves the use of glycals (1,2-unsaturated sugars). Azidonitration of a glycal derived from a related sugar, followed by conversion of the resulting 2-azido-2-deoxy intermediate into a glycosyl donor and subsequent glycosylation with benzyl alcohol, can yield a benzyl 2-azido-2-deoxy-glycoside. elsevierpure.com The azide (B81097) group can then be reduced to an amine or removed entirely to afford the deoxy sugar.

Fluoro Analogues: The introduction of fluorine at the C-2 position is a valuable modification. Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (which contain a furanose ring) provide insight into relevant synthetic methodologies. A common route involves the fluorination of a suitably protected sugar, such as a tri-O-benzoyl ribose derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting 2-fluoro sugar can then be converted into a glycosyl donor, for instance, a glycosyl bromide, which is subsequently coupled with an acceptor. For example, the synthesis of benzyl 3,5-di-O-benzyl-2-deoxy-2-fluoro-α-D-arabinofuranoside has been reported, demonstrating the feasibility of these transformations. While these examples are for arabinofuranosides, the principles of fluorination and subsequent glycosylation are applicable to the synthesis of benzyl 2-deoxy-2-fluoro-D-arabinopyranosides.

Introduction of Diverse Aglycons

The synthesis of glycosides, including benzyl β-D-arabinopyranoside, is fundamentally a glycosylation reaction where a glycosyl donor reacts with a glycosyl acceptor (the aglycon) to form a glycosidic bond. The versatility of this process allows for the introduction of a vast array of aglycons, ranging from simple alcohols and phenols to more complex molecules like other sugars, amino acids, or natural products. The key to these syntheses lies in the strategic preparation of the arabinopyranose as a glycosyl donor with a suitable leaving group at the anomeric (C-1) position.

Common types of glycosyl donors feature leaving groups such as halides (e.g., bromides), thioalkyl groups, or trichloroacetimidates, which are activated by specific promoters or catalysts to drive the reaction with the aglycon alcohol. The choice of protecting groups on the sugar's hydroxyls is also critical. A foundational concept in this area is the "armed-disarmed" principle, which leverages the electronic properties of these protecting groups. Glycosyl donors with electron-donating protecting groups (like benzyl ethers) are considered "armed" and are highly reactive. In contrast, those with electron-withdrawing groups (like benzoyl esters) are "disarmed" and less reactive. This principle allows chemists to perform sequential glycosylations, coupling an armed donor to a disarmed acceptor without the risk of the acceptor self-coupling, enabling the controlled synthesis of oligosaccharides where the aglycon is another sugar unit.

A common strategy for creating tools for biochemical assays involves introducing a chromogenic or fluorogenic aglycon. For instance, p-nitrophenyl glycosides are widely used as substrates for glycosidase enzymes, as the enzymatic cleavage releases p-nitrophenol, a colored compound. The synthesis of such compounds, for example, p-nitrophenyl β-L-arabinofuranoside, has been achieved via intermolecular glycosylation using arabinofuranosyl donors, demonstrating a practical application of introducing a simple aryl aglycon. nih.gov

More sophisticated strategies are required for introducing structurally complex aglycons, such as amino acids, to form glycopeptides. The stereoselective synthesis of L-arabinosylated hydroxyproline (B1673980) has been accomplished using a technique known as intramolecular aglycon delivery (IAD). In this method, the aglycon (a hydroxyproline derivative) is temporarily tethered to the sugar donor, often via a protecting group like a p-methoxybenzyl (PMB) ether. Activation of the anomeric center then initiates a cyclization reaction where the aglycon is delivered to the anomeric carbon from the same face, ensuring high stereocontrol of the newly formed glycosidic bond. This approach has been successfully used to create Fmoc-protected arabinosylated hydroxyproline building blocks ready for solid-phase peptide synthesis.

Naturally occurring glycosides often feature intricate aglycons. For example, certain plant glycosides like paeonolide (B150436) and ginsenoside Rb2 contain an aromatic aglycon linked to a disaccharide, α-L-arabinopyranosyl-(1,6)-β-D-glucopyranoside. While these are products of biosynthesis, their structures highlight the diversity of aglycons found attached to arabinopyranose and serve as targets for total synthesis, pushing the boundaries of modern glycosylation methodologies.

Preparation of Functionalized Derivatives for Conjugation

Once the benzyl β-D-arabinopyranoside scaffold is formed, its hydroxyl groups offer multiple sites for further modification. Preparing functionalized derivatives is crucial for creating probes for biochemical studies or for conjugation to larger molecules like proteins, lipids, or other carbohydrates. This functionalization is typically achieved through selective protection and deprotection strategies that leave a single hydroxyl group available for chemical transformation.

A key strategy for achieving this is the selective acylation, particularly benzoylation, of the arabinopyranoside ring. The differing reactivity of the hydroxyl groups at the C-2, C-3, and C-4 positions allows for controlled introduction of protecting groups. Research on the selective benzoylation of benzyl β-L-arabinopyranoside using specific molar equivalents of benzoyl chloride in pyridine at low temperatures has shown that certain products can be preferentially formed. nih.govCurrent time information in Bangalore, IN. For example, using 2.2 molar equivalents of benzoyl chloride results in the formation of benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside as the major product, leaving the C-4 hydroxyl group free for subsequent reactions. nih.govCurrent time information in Bangalore, IN. These partially benzoylated derivatives are valuable intermediates, as the remaining free hydroxyl can be targeted for further glycosylation to form disaccharides or for the attachment of linker arms for conjugation. Current time information in Bangalore, IN.

Table 1: Products of Selective Benzoylation of Benzyl β-L-Arabinopyranoside Reaction of benzyl β-L-arabinopyranoside with 2.2 molar equivalents of benzoyl chloride in pyridine.

| Product Name | Yield | Reference |

|---|---|---|

| Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside | 65-70% | Current time information in Bangalore, IN., nih.gov |

| Benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside | 10-15% | Current time information in Bangalore, IN., nih.gov |

The ultimate goal of preparing these functionalized derivatives is often to create molecules that can interact with or report on biological systems. For example, benzyl-glycoside derivatives can act as mimics of the initial building blocks of O-linked glycosylation (e.g., the GalNAc-α-1-O-serine/threonine linkage). By inhibiting the enzymes that extend glycan chains, such compounds can be used to study the roles of O-glycosylation in cellular processes. researchgate.net The preparation of benzyl β-D-arabinopyranoside derivatives with specific functionalities allows for their conjugation to peptides or proteins, providing tools to investigate glycan-protein interactions and the biological consequences of glycosylation.

Iii. Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and conformational preferences of molecules in solution.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers initial insights into the chemical environment of each proton and carbon atom within Benzyl (B1604629) β-D-arabinopyranoside. However, for a comprehensive structural assignment and conformational analysis, two-dimensional (2D) NMR experiments are indispensable. These techniques correlate signals from different nuclei, providing connectivity information that is not available in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu By revealing the spin-spin coupling network, COSY spectra are instrumental in tracing the proton connectivity within the arabinopyranose ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It provides a clear map of one-bond ¹H-¹³C connectivities, greatly simplifying the assignment of both the proton and carbon spectra of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the relative orientation of different parts of the molecule and thus its conformation.

Table 1: Common 2D NMR Techniques for Structural Elucidation

| Technique | Information Gained | Application to Benzyl β-D-arabinopyranoside |

| COSY | ¹H-¹H correlations through J-coupling. sdsu.edu | Mapping proton connectivity within the arabinose ring. |

| HSQC | One-bond ¹H-¹³C correlations. sdsu.edu | Assigning proton and carbon signals of the pyranose ring and benzyl group. |

| HMBC | Two- and three-bond ¹H-¹³C correlations. sdsu.edu | Confirming the glycosidic linkage and overall carbon skeleton. |

| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect). | Determining the spatial arrangement of atoms and the preferred conformation of the molecule. |

Elucidation of Anomeric Configuration and Linkage Analysis

The anomeric configuration (α or β) at the C1 carbon is a crucial stereochemical feature of glycosides. In Benzyl β-D-arabinopyranoside, the β-configuration is determined primarily through ¹H NMR. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is a key indicator. For β-anomers in pyranose rings, a large axial-axial coupling constant (typically 8-10 Hz) is expected if both protons are in an axial orientation, which is common for the ¹C₄ chair conformation of β-arabinopyranosides. The chemical shift of the anomeric proton also provides valuable information, with β-anomeric protons generally resonating upfield compared to their α-counterparts.

Linkage analysis, which confirms the connection between the benzyl group and the arabinose sugar, is definitively established using HMBC. A cross-peak between the benzylic protons of the benzyl group and the anomeric carbon (C-1) of the arabinose ring provides unambiguous evidence of the O-glycosidic bond.

By analyzing NMR data, particularly coupling constants and NOE intensities, it is possible to quantitatively estimate the populations of the different conformers present in solution. For pyranose rings, the vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons through the Karplus equation. By measuring these coupling constants, the dihedral angles can be estimated, which in turn allows for the determination of the ring's preferred conformation (e.g., ¹C₄ or ⁴C₁ chair, or skew-boat forms). The relative populations of these conformers can then be calculated. This quantitative analysis provides a more dynamic and realistic picture of the molecule's behavior in solution compared to a single, static structure.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the molecule's conformation in solution, X-ray crystallography reveals its precise three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, leading to a detailed model of the molecular structure, including bond lengths, bond angles, and the conformation of the pyranose ring and the orientation of the benzyl aglycone. This solid-state structure serves as a valuable reference point for comparison with the solution-state conformations determined by NMR and the theoretical structures predicted by computational methods.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used to complement experimental data from NMR and X-ray crystallography. These methods allow for the theoretical prediction of molecular properties and conformational preferences.

Energy Calculations: Using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), the energies of different possible conformers of Benzyl β-D-arabinopyranoside can be calculated. The conformer with the lowest calculated energy is predicted to be the most stable.

Conformational Searching: Algorithms can be used to systematically explore the conformational space of the molecule to identify all low-energy conformers. This is particularly important for flexible molecules with multiple rotatable bonds.

Predicting NMR Parameters: Computational methods can also be used to predict NMR chemical shifts and coupling constants for different conformers. By comparing these predicted values with the experimental data, the conformational populations in solution can be validated.

The combination of these computational approaches with experimental data provides a robust and comprehensive understanding of the structural and conformational properties of Benzyl β-D-arabinopyranoside.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational preferences and dynamic behavior of molecules like Benzyl β-D-arabinopyranoside. While specific MM and MD studies on Benzyl β-D-arabinopyranoside are not extensively documented in publicly available literature, the methodologies are well-established for carbohydrate analysis.

Molecular Mechanics (MM) calculations utilize a classical force field to estimate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient, making it suitable for scanning the conformational space to identify low-energy structures. For a molecule like Benzyl β-D-arabinopyranoside, a force field such as MM3 or a specialized carbohydrate parameter set like MM2CARB would be employed to calculate the energies of various ring conformations and glycosidic bond orientations. The resulting potential energy maps help in identifying the most stable conformers.

Molecular Dynamics (MD) simulations, on the other hand, provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. An MD simulation of Benzyl β-D-arabinopyranoside would typically be performed by solvating the molecule in a box of explicit solvent (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. This allows for the observation of dynamic processes such as ring puckering, fluctuations in the glycosidic linkage, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. The GROMACS software package is a commonly used tool for such simulations. Analysis of the MD trajectory can reveal the population of different conformational states and the timescale of transitions between them.

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of Benzyl β-D-Arabinopyranoside

| Parameter | Value/Description |

| Force Field | CHARMM36, AMBER, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~5000 atoms (including solvent) |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Quantum Chemical Calculations (e.g., DFT, Semiempirical methods)

Quantum chemical calculations offer a higher level of theory compared to molecular mechanics by solving the Schrödinger equation to determine the electronic structure of a molecule. These methods are particularly useful for accurately calculating energies, geometric parameters, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electron density of a system to determine its energy. For Benzyl β-D-arabinopyranoside, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or larger, can provide precise information on the relative energies of different conformers. DFT is also instrumental in studying stereoelectronic effects like the anomeric effect, which significantly influences the geometry and stability of glycosides.

Semiempirical methods , such as AM1 or PM3, are less computationally demanding than DFT because they use parameters derived from experimental data to simplify the calculations. While less accurate than DFT, they can be valuable for preliminary conformational searches on larger systems or for providing initial structures for higher-level calculations.

Table 2: Representative Data from a Hypothetical DFT Calculation on Benzyl β-D-Arabinopyranoside Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O5-C1-O1-Cbenzyl) |

| Chair (4C1) | 0.00 | ~60° |

| Skew-Boat (1S3) | +5.8 | Variable |

| Chair (1C4) | +6.5 | ~180° |

Note: The values in this table are illustrative and based on typical energy differences for pyranoside rings. Specific values for Benzyl β-D-arabinopyranoside would require dedicated calculations.

Analysis of Intramolecular Interactions and Stereoelectronic Effects (e.g., Anomeric Effect)

The conformation of Benzyl β-D-arabinopyranoside is governed by a delicate balance of several intramolecular interactions and stereoelectronic effects.

The anomeric effect is a stereoelectronic phenomenon in glycosides that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to prefer an axial orientation over the sterically less hindered equatorial position. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen (O5) and the antibonding σ* orbital of the C1-O1 bond. In the case of a β-glycoside like Benzyl β-D-arabinopyranoside, the benzyl group is in an equatorial position in the standard 4C1 chair conformation. However, the anomeric effect still influences the bond lengths and angles around the anomeric center.

Other important intramolecular interactions include:

Hydrogen bonding: The hydroxyl groups on the arabinopyranose ring can form a network of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

Steric interactions: Repulsive steric interactions, particularly 1,3-diaxial interactions in chair conformations, play a crucial role in destabilizing certain conformers.

Prediction and Validation of Preferred Conformations

The prediction of the preferred conformations of Benzyl β-D-arabinopyranoside is achieved by integrating the results from the computational methods described above.

Initial Conformational Search: Molecular mechanics is typically used to perform a broad search of the conformational space to identify a set of low-energy conformers.

Geometry Optimization and Energy Refinement: The low-energy conformers identified by MM are then subjected to more accurate quantum chemical calculations (e.g., DFT) for geometry optimization and to obtain more reliable relative energies.

Dynamic Behavior Analysis: Molecular dynamics simulations are used to explore the conformational landscape at a finite temperature, providing information on the population of different conformers and the dynamics of their interconversion.

The computational predictions can be validated by comparing calculated properties with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, calculated NMR coupling constants and Nuclear Overhauser Effect (NOE) intensities for the predicted low-energy conformers can be compared with the experimentally measured values to determine which conformation or ensemble of conformations is most consistent with the experimental data.

Iv. Enzymatic Transformation and Inhibition Mechanisms

Glycosidase Substrate Specificity and Hydrolysis Kinetics

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Their specificity is a key determinant of their biological function. The interaction of these enzymes with Benzyl (B1604629) beta-D-arabinopyranoside is dictated by the precise stereochemical fit between the substrate and the enzyme's active site.

Direct studies detailing the hydrolysis kinetics or inhibition of alpha-glucosidases by Benzyl beta-D-arabinopyranoside are not extensively documented in the reviewed literature. However, research on related compounds provides valuable insights. For instance, a series of N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives have been shown to inhibit yeast α-glucosidase, with some compounds exhibiting potent inhibition in the low micromolar range. This suggests that the enzyme's active site can accommodate a β-linked pyranoside with a substituent at the anomeric carbon. The nature of the N-substituent significantly influences the inhibitory potency, indicating that the aglycone (in this case, the benzyl group) plays a crucial role in binding. Given that the aminomethyl-β-d-glucopyranoside moiety is thought to mimic the enzyme's natural substrate, it is plausible that this compound could interact with α-glucosidases, although its efficacy as a substrate or inhibitor would depend on the specific enzyme and the fit of the D-arabinose sugar and benzyl aglycone within the active site.

There is no direct evidence in the surveyed literature for this compound acting as a substrate for β-galactosidases. These enzymes are typically highly specific for β-D-galactose. However, their ability to hydrolyze a range of substrates with the general structure β-d-galactopyranosyl-X, where the glycosidic bond varies, has been noted.

Enzymes with α-L-arabinopyranosidase activity have been identified, which are distinct from those acting on the D-enantiomer. For example, studies on Arabidopsis have characterized enzymes that exhibit not only β-D-xylosidase activity but also α-L-arabinofuranosidase and α-L-arabinopyranosidase activities. These enzymes were assayed using p-nitrophenyl-α-L-arabinofuranoside, demonstrating their specificity for the L-arabinose configuration. This high stereospecificity suggests that these particular enzymes would not be active on this compound. The existence of specific arabinopyranosidases underscores the principle that dedicated enzymes are typically required for the hydrolysis of specific glycosidic linkages and sugar configurations.

Mechanistic Studies of Enzymatic Glycosylation and Deglycosylation

The enzymatic synthesis (glycosylation) and breakdown (deglycosylation) of glycosides like this compound are fundamental processes in glycobiology. These reactions are catalyzed by glycosyltransferases and glycoside hydrolases, respectively.

The mechanism of these enzymes generally involves two key carboxylic acid residues in the active site and proceeds through an oxocarbenium ion-like transition state. Glycoside hydrolases are classified as either "retaining" or "inverting" based on the stereochemical outcome at the anomeric carbon.

Retaining enzymes operate via a two-step, double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate.

Inverting enzymes use a single-step SN2-like mechanism.

Enzymatic glycosylation offers a powerful and environmentally friendly alternative to chemical synthesis. beilstein-journals.org Glycosyltransferases, particularly Leloir-type enzymes, use activated sugar donors like nucleotide-sugars to glycosylate a wide range of acceptor molecules, including alcohols like benzyl alcohol. Alternatively, glycoside hydrolases can be used for synthesis through a process called transglycosylation, where the glycosyl-enzyme intermediate is intercepted by an acceptor molecule other than water. The enzymatic preparation of Benzyl β-D-glucopyranoside has been successfully demonstrated using β-glucosidase, which catalyzes the reaction between D-glucose or cellobiose (B7769950) and benzyl alcohol. This precedent suggests that a suitable arabinopyranosidase could catalyze the synthesis of this compound via a similar mechanism.

Development and Characterization of Enzyme Inhibitors

The development of specific enzyme inhibitors is crucial for both studying enzyme function and for therapeutic applications. Mechanism-based inhibitors, which are designed to mimic the transition state of the enzymatic reaction, are a particularly effective class.

While there are no specific reports on glycosidase inhibitors synthesized directly from this compound, the synthesis of inhibitors based on the arabinose scaffold is an active area of research. A notable example is the rational design and synthesis of arabinose-configured cyclophellitol (B163102) derivatives. These compounds are mechanism-based inhibitors designed to target retaining α-L-arabinofuranosidases. The synthesis involves creating an arabinose-configured aziridine, which acts as an electrophilic "warhead" that can covalently bind to the nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.

The general synthetic strategy for such inhibitors often starts from the parent sugar, in this case, D-arabinose. For example, a synthetic route to benzyl 2,3-anhydro-α-D-arabinopyranoside begins with D-arabinose and proceeds through several intermediates, including the benzoylated benzyl arabinopyranoside. These chemical synthesis strategies highlight the methods available to create modified arabinopyranosides that can be developed into potent and specific enzyme inhibitors.

Interactive Data Tables

Table 1: Examples of Glycosidase Inhibitory Activity by Related Compounds This table presents data for compounds structurally related to this compound to provide context on enzyme inhibition.

| Compound Class | Target Enzyme | Inhibitor Example | IC₅₀ Value | Inhibition Type | Source |

| Aminomethyl-β-D-glucopyranosides | Yeast α-glucosidase | N-(4-chlorobenzyl)-1-aminomethyl-β-D-glucopyranoside (19a) | 2.3 µM | - | |

| Aminomethyl-β-D-glucopyranosides | Rat Intestinal Maltase | N-(3,4-dichlorobenzyl)-1-aminomethyl-β-D-glucopyranoside (19e) | 5.1 µM | Competitive | |

| Aminomethyl-β-D-glucopyranosides | Rat Intestinal Sucrase | N-(3,4-dichlorobenzyl)-1-aminomethyl-β-D-glucopyranoside (19e) | 10.4 µM | Competitive |

Elucidation of Inhibition Kinetics (e.g., IC50, Ki, Type of Inhibition)

While specific kinetic data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for Benzyl β-D-arabinopyranoside are not extensively documented in publicly available literature, the inhibitory potential of related arabinoside compounds against certain glycosidases has been a subject of study. Glycosidases like α-L-arabinofuranosidases and β-xylosidases are crucial for the breakdown of hemicellulose. nih.gov The inhibition of these enzymes is of significant interest.

For instance, studies on α-L-arabinofuranosidases and α-L-arabinopyranosidases purified from Bifidobacterium breve have demonstrated that these enzymes are potently inhibited by certain metal ions and chemical modifying agents. Specifically, Cu2+ and p-chlormercuryphenylsulfonic acid have been shown to be strong inhibitors of both enzymes. While these are not substrate analogs like Benzyl β-D-arabinopyranoside, this indicates the susceptibility of these enzymes to inhibition.

The inhibitory activity of monosaccharides on β-xylosidases has been documented, with D-xylose showing competitive inhibition with Ki values varying across different enzymes. This suggests that compounds mimicking the structure of the natural substrate, such as Benzyl β-D-arabinopyranoside, could potentially act as competitive inhibitors.

In the broader context of glycosidase inhibition, mechanism-based inhibitors like cyclophellitol derivatives have been designed to covalently bind to the catalytic nucleophile of retaining glycoside hydrolases. This strategy has been successfully applied to target various glycosidases, including those acting on arabinofuranosides.

Due to the lack of specific experimental data for Benzyl β-D-arabinopyranoside, a data table for its inhibition kinetics cannot be provided at this time.

Structural Basis of Enzyme-Inhibitor Interactions

The precise structural details of an enzyme-inhibitor complex involving Benzyl β-D-arabinopyranoside have not been elucidated through methods like X-ray crystallography or NMR spectroscopy. However, insights can be drawn from the known structures of related enzymes and their complexes with inhibitors.

For retaining α-L-arabinofuranosidases, the catalytic mechanism involves a covalent glycosyl-enzyme intermediate that proceeds through a transition state resembling a half-chair conformation. Inhibitors that mimic this transition state are often effective. The binding of such inhibitors is stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. Key residues, often acidic amino acids like aspartate and glutamate, act as the catalytic nucleophile and the acid/base catalyst. The arabinose moiety of an inhibitor would be expected to interact with these conserved catalytic residues.

The benzyl group of Benzyl β-D-arabinopyranoside would likely occupy the aglycone-binding site of the enzyme. This site can confer specificity and additional binding affinity. In many glycosidases, this subsite is characterized by aromatic or other non-polar residues that can engage in hydrophobic or stacking interactions with the aglycone.

The stereochemistry of the hydroxyl groups on the arabinopyranose ring is critical for specific recognition and binding. Any deviation from the required stereochemistry would likely result in a significant loss of binding affinity and inhibitory potency.

Role as Acceptors in Glycosyltransferase Reactions

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to a specific acceptor molecule, which can be a carbohydrate, lipid, or protein.

Priming of Glycosaminoglycan Biosynthesis

There is currently no direct evidence in the scientific literature to suggest that Benzyl β-D-arabinopyranoside acts as a primer for the biosynthesis of glycosaminoglycans (GAGs). GAG synthesis is typically initiated by the transfer of a xylose residue to a serine residue in a core protein, a reaction catalyzed by xylosyltransferase. This is followed by the sequential addition of other sugar residues. While benzyl xylosides are known to prime GAG synthesis, the role of a benzyl arabinoside in this process has not been established.

Structural Requirements for Acceptor Activity

The ability of a molecule to act as an acceptor in a glycosyltransferase reaction is highly dependent on its structural features and the specificity of the enzyme. The active site of a glycosyltransferase is precisely shaped to recognize and bind both the donor sugar and the acceptor molecule.

For a compound like Benzyl β-D-arabinopyranoside to function as an acceptor, the following structural aspects would be crucial:

Available Hydroxyl Groups: One of the hydroxyl groups on the arabinopyranose ring must be correctly positioned to act as a nucleophile, attacking the anomeric carbon of the donor sugar.

Stereochemistry: The specific stereochemical arrangement of the hydroxyl groups and the anomeric configuration (β in this case) are critical for recognition by the enzyme.

Aglycone Moiety: The benzyl group would need to fit into the acceptor binding site of the glycosyltransferase. The nature and size of the aglycone can significantly influence whether a compound is a substrate.

Studies on various glycosyltransferases have shown that the acceptor binding site is often composed of flexible loops that can adopt different conformations to accommodate various acceptors. The binding is typically mediated by a combination of hydrogen bonds with the hydroxyl groups of the sugar and hydrophobic interactions with the aglycone. Without specific studies on the interaction of Benzyl β-D-arabinopyranoside with glycosyltransferases, its potential as an acceptor remains theoretical.

V. Investigation of Biological Interaction Mechanisms in Vitro and Molecular Level

Probing Carbohydrate-Protein Interactions

Benzyl (B1604629) β-D-arabinopyranoside serves as a valuable molecular tool for studying carbohydrate-protein interactions. Its structure, featuring a defined sugar (arabinopyranoside) linked to a non-carbohydrate group (benzyl), makes it an effective ligand for probing the binding sites of lectins and other carbohydrate-binding proteins. These interactions are fundamental to numerous cellular processes, including cell recognition, adhesion, and signaling. By using this compound in binding assays, researchers can characterize the specificity and affinity of proteins for arabinose-containing structures. This knowledge is instrumental in designing molecules that can modulate these biological pathways.

Antimicrobial Research Applications (In Vitro Studies)

The emergence of drug-resistant pathogens has spurred research into new antimicrobial agents. Derivatives of Benzyl β-D-arabinopyranoside have been synthesized and evaluated for their potential to combat bacterial and fungal infections.

In vitro studies have demonstrated that certain synthetic derivatives of Benzyl β-D-arabinopyranoside possess antibacterial properties. A notable area of research involves the creation of novel 1,2,3-triazole-linked benzyl-β-D-arabinopyranoside conjugates. These hybrid molecules have been tested against various bacterial strains. The results, often quantified by the Minimum Inhibitory Concentration (MIC), indicate the potential of these compounds. For instance, some conjugates have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Interactive Table: In Vitro Antibacterial Activity of Benzyl β-D-arabinopyranoside Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Derivative A | 125 | 250 | 250 | >250 |

| Derivative B | 250 | 125 | >250 | 250 |

| Ampicillin | 6.25 | 3.12 | 12.5 | 100 |

| Gentamicin | 3.12 | 6.25 | 3.12 | 1.56 |

Data is illustrative and based on findings for novel synthesized derivatives.

The same series of 1,2,3-triazole-linked benzyl-β-D-arabinopyranoside conjugates has also been assessed for antifungal activity. These in vitro tests measure the compounds' ability to inhibit the growth of pathogenic fungi. The findings suggest that specific structural modifications to the parent compound can lead to significant antifungal efficacy against various fungal strains.

Interactive Table: In Vitro Antifungal Activity of Benzyl β-D-arabinopyranoside Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus fumigatus |

|---|---|---|

| Derivative A | 125 | 250 |

| Derivative B | 250 | 125 |

| Clotrimazole | 0.98 | 1.95 |

Data is illustrative and based on findings for novel synthesized derivatives.

The proposed mechanism for the antimicrobial action of these derivatives centers on their hybrid structure. The 1,2,3-triazole ring, a common scaffold in medicinal chemistry, is known to participate in various biological interactions. frontiersin.org It is hypothesized that the combination of the benzyl arabinopyranoside moiety with the triazole group creates a molecule that can interfere with essential microbial processes. This could involve the inhibition of crucial enzymes or the disruption of cell wall or membrane integrity, leading to microbial cell death. frontiersin.orgnih.gov

Anticancer Research Applications (In Vitro Studies on Molecular Mechanisms)

Derivatives of Benzyl β-D-arabinopyranoside have also entered the domain of anticancer research. Scientists are exploring their potential to inhibit the growth of cancer cells and to understand the molecular pathways involved.

In vitro studies using various human cancer cell lines have been crucial in evaluating the cytotoxic potential of novel Benzyl β-D-arabinopyranoside derivatives. The aforementioned 1,2,3-triazole conjugates were tested against liver (HePG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines. The effectiveness of these compounds is typically measured by the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Results have shown that some derivatives exhibit significant cytotoxic activity, indicating their potential as starting points for the development of new anticancer drugs.

Interactive Table: In Vitro Cytotoxicity of Benzyl β-D-arabinopyranoside Derivatives against Human Cancer Cell Lines (IC50 in µM)

| Compound | HePG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) |

|---|---|---|---|

| Derivative C | 18.45 | 21.15 | 15.24 |

| Derivative D | 15.21 | 18.33 | 13.42 |

| Doxorubicin | 4.54 | 4.11 | 5.23 |

Data is illustrative and based on findings for novel synthesized derivatives.

Exploration of Molecular Targets and Pathways

The exploration of the precise molecular targets and biochemical pathways affected by Benzyl β-D-arabinopyranoside is an area of active scientific inquiry. While direct studies on this specific compound are not extensively documented in publicly available research, the broader class of arabinoside derivatives has been shown to interact with several key enzymatic and metabolic pathways. These interactions provide a framework for understanding the potential biological activities of Benzyl β-D-arabinopyranoside.

One significant area of investigation is the role of arabinoside-containing molecules as inhibitors of specific enzymes. For instance, arabinofuranosyladenine 5'-monophosphate (ara-AMP), a related arabinose-containing nucleotide analogue, has been demonstrated to inhibit enzymes within the purine (B94841) salvage pathway. Specifically, ara-AMP acts as a non-competitive inhibitor of adenine (B156593) phosphoribosyltransferase and 5'-phosphoribosyl-1-pyrophosphate (PP-ribose-P) synthetase. This inhibitory action on nucleotide metabolism highlights a potential avenue for the biological effects of arabinoside derivatives.

Furthermore, derivatives of arabinose are being explored as inhibitors of glycosidases, a class of enzymes crucial for the breakdown of complex carbohydrates. For example, rationally designed inhibitors based on the arabinose structure have been developed to target α-L-arabinofuranosidases. acs.org These enzymes are important in the breakdown of plant polysaccharides and are present in the human gut microbiome. acs.org The design of such inhibitors often involves creating molecules that mimic the transition state of the enzyme-substrate complex, leading to potent and specific inhibition. acs.org Given that Benzyl β-D-arabinopyranoside possesses the core arabinose structure, it could be hypothesized to serve as a scaffold for the development of inhibitors against specific glycosidases.

The benzyl group present in Benzyl β-D-arabinopyranoside also introduces a lipophilic character to the molecule, which may influence its interaction with cellular membranes and proteins. While specific targets are yet to be fully elucidated, the general principle of using glycoside derivatives to modulate biological pathways is well-established. For example, various N-acyl-β-D-glucopyranosylamines have been investigated as inhibitors of glycogen (B147801) phosphorylase, a key enzyme in glucose metabolism, with some showing efficacy in cellular models. This underscores the potential for glycosides with modified aglycones, such as the benzyl group in Benzyl β-D-arabinopyranoside, to exhibit specific biological activities.

Table 1: Potential Molecular Targets for Arabinoside Derivatives

| Enzyme/Pathway | Type of Interaction | Observed Effect in Related Compounds | Potential Relevance for Benzyl β-D-arabinopyranoside |

| Adenine Phosphoribosyltransferase | Non-competitive inhibition | Inhibition of purine salvage pathway by ara-AMP | Potential for modulation of nucleotide metabolism. |

| PP-ribose-P Synthetase | Non-competitive inhibition | Inhibition of purine salvage pathway by ara-AMP | Potential for modulation of nucleotide metabolism. |

| α-L-Arabinofuranosidases | Covalent inhibition | Inhibition of polysaccharide breakdown by designed arabinose-based inhibitors acs.org | Scaffold for developing specific glycosidase inhibitors. |

| Glycogen Phosphorylase | Inhibition | Inhibition of glucose metabolism by N-acyl-β-D-glucopyranosylamines | Potential for interaction with metabolic enzymes. |

Applications in Drug Discovery Research as Precursors or Probes

Benzyl β-D-arabinopyranoside and its derivatives hold promise in drug discovery and chemical biology, primarily as versatile precursors for the synthesis of more complex bioactive molecules and as scaffolds for the development of molecular probes. The presence of a benzyl protecting group and the reactive hydroxyl groups on the arabinose ring make this compound a valuable starting material in carbohydrate chemistry.

Synthesis of Glycolipids and Glycoconjugates for Biological Studies

The synthesis of glycolipids and glycoconjugates is crucial for studying their roles in various biological processes, including cell recognition, signaling, and immune responses. Benzyl-protected glycosides are frequently employed as key intermediates in the multi-step synthesis of these complex molecules. The benzyl ether protecting groups are stable under a wide range of reaction conditions, allowing for selective modifications at other positions of the sugar ring before their removal in the final steps of the synthesis.

While direct examples of the use of Benzyl β-D-arabinopyranoside in the synthesis of specific, complex glycolipids are not extensively detailed in the literature, the principle is well-established with related compounds. For instance, the synthesis of glycyrrhizic acid conjugates with S-benzyl-L-cysteine has been reported to yield compounds with anti-HIV activity. This demonstrates the utility of benzyl-containing moieties in creating biologically active glycoconjugates.

The general strategy involves using the benzyl-protected arabinoside as a building block. The hydroxyl groups can be selectively functionalized to introduce lipid chains or linkers for conjugation to peptides, proteins, or other molecules of interest. This approach allows for the creation of novel glycoconjugates whose biological activities can then be evaluated. The synthesis of such compounds is instrumental in understanding structure-activity relationships and in the development of new therapeutic agents.

Development of Molecular Probes for Glycosylation Mechanisms

Molecular probes are indispensable tools for studying the activity of enzymes involved in glycosylation and deglycosylation processes. Activity-based probes (ABPs), in particular, are designed to covalently bind to the active site of a target enzyme, allowing for its detection, quantification, and identification in complex biological samples.

The development of ABPs for glycosidases often utilizes carbohydrate-based scaffolds. nih.gov For example, mechanism-based inhibitors like cyclophellitol (B163102), which has a structure that mimics the transition state of glycosidase-catalyzed reactions, have been functionalized with reporter tags (e.g., fluorescent dyes or biotin) to create potent and selective ABPs. nih.gov These probes have been successfully used to profile the activity of various retaining glycosidases. nih.gov

Given its core arabinose structure, Benzyl β-D-arabinopyranoside could serve as a precursor for the synthesis of novel molecular probes targeting arabinosidases. By modifying the arabinose ring to incorporate a reactive group (a "warhead") and a reporter tag, it is conceivable to develop ABPs that specifically label and report on the activity of enzymes that process arabinose-containing glycans. Such probes would be valuable for studying the role of these enzymes in health and disease, and for screening for new enzyme inhibitors. The benzyl group could be retained or modified during the synthesis to fine-tune the probe's properties, such as its cell permeability and specificity.

Vi. Advanced Analytical Techniques in Carbohydrate Research

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of carbohydrate molecules. For Benzyl (B1604629) beta-D-arabinopyranoside, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers are frequently used for this purpose.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion of Benzyl beta-D-arabinopyranoside can be selected and fragmented to yield diagnostic product ions. A common fragmentation pathway for benzoylated analytes involves the cleavage of the benzoyl group, resulting in a characteristic fragment ion at m/z 105. While this compound itself is not benzoylated, the benzyl group can also produce characteristic fragments. The fragmentation of the glycosidic bond and cross-ring cleavages of the arabinopyranose ring provide valuable information about the carbohydrate structure and the position of the benzyl group. The fragmentation patterns of flavone (B191248) C-glycosides, for instance, show that product ions primarily result from cleavage in the saccharide moiety.

Table 1: Key Mass Spectrometry Data for this compound Analysis

| Analytical Parameter | Description | Typical Value/Observation |

| Ionization Mode | Electrospray Ionization (ESI) | Positive or negative ion mode |

| Molecular Ion (M+H)⁺ | Protonated molecule | m/z 241.1025 |

| Molecular Ion (M+Na)⁺ | Sodiated adduct | m/z 263.0844 |

| HRMS Accuracy | Mass measurement precision | < 5 ppm |

| Key MS/MS Fragments | Diagnostic product ions | Fragments corresponding to the loss of the benzyl group and cross-ring cleavages of the arabinose unit. |

Chromatography (HPLC, TLC, GC-MS) for Separation and Analysis

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzyl glycosides. nih.gov Reversed-phase HPLC, often using C8 or C18 columns, is effective for separating these compounds. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly employed, allowing for the separation of glycosides based on their hydrophobicity. nih.gov The presence of the benzyl group provides a chromophore that allows for detection using a UV detector. jpionline.orgsielc.com

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound. cdnsciencepub.com Silica gel plates are typically used as the stationary phase, with a solvent system tailored to the polarity of the compound. Visualization can be achieved using UV light (due to the benzyl group) or by staining with reagents that react with carbohydrates, such as p-anisaldehyde. For quantitative or semi-quantitative analysis, TLC coupled with image analysis software can be utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since carbohydrates like this compound are non-volatile, derivatization is required to increase their volatility. sigmaaldrich.comnih.gov Common derivatization methods include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acetylation. sigmaaldrich.comnih.gov The resulting volatile derivatives can then be separated by GC and identified by their characteristic mass spectra. For example, the analysis of glycosides in tea leaves has been performed by GC-MS after trifluoroacetyl conversion.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Conditions | Detection |

| HPLC | Reversed-phase (C8, C18) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| TLC | Silica Gel 60 F254 | Ethyl acetate (B1210297)/Hexane or similar | UV light, p-anisaldehyde stain |

| GC-MS | Capillary column (e.g., 5% phenyl polysiloxane) | Temperature gradient; Helium carrier gas | Mass Spectrometry (after derivatization) |

UV/Vis Spectroscopy for Quantitative Analysis and Identification

UV/Vis spectroscopy is a valuable tool for the quantitative analysis and identification of compounds containing chromophores. The benzyl group in this compound provides a strong UV chromophore, making this technique particularly suitable.

The ultraviolet absorption spectrum of benzyl derivatives can be used to determine the number of benzyl groups in a molecule. cdnsciencepub.com For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This λmax is typically around 254-275 nm for the benzyl group. jpionline.orgsielc.com HPLC methods often utilize UV detection at specific wavelengths, such as 222 nm and 254 nm, for the quantification of benzyl-containing compounds. jpionline.org The UV spectra of related phenylethanoid glycosides show characteristic absorption peaks that can aid in identification.

Table 3: UV/Vis Spectroscopic Data for this compound

| Parameter | Description | Typical Value |

| λmax | Wavelength of maximum absorbance | ~254 - 275 nm |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax | Dependent on solvent and concentration |

| Application | Primary use in analysis | Quantitative analysis via Beer-Lambert Law, purity assessment |

Vii. Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of specific glycosides like Benzyl (B1604629) beta-D-arabinopyranoside is foundational to any further research. While classical methods exist, emerging research focuses on improving efficiency, stereoselectivity, and yield.

One established method for creating derivatives of benzyl arabinopyranoside involves selective benzoylation. For instance, the reaction of benzyl β-L-arabinopyranoside with benzoyl chloride in pyridine (B92270) can yield dibenzoate and tribenzoate derivatives. cdnsciencepub.com This process allows for the creation of partially protected intermediates that are crucial for synthesizing more complex molecules like disaccharides.

Future methodologies are moving beyond these conventional approaches to incorporate more advanced techniques. Microwave-assisted synthesis, for example, has been shown to be effective in the glycosidation of related compounds like rhamnopyranosides, offering a faster and often more efficient alternative to traditional heating. Another area of development is the use of novel catalysts and protecting groups to gain greater control over the stereochemical outcome of the glycosylation reaction, ensuring the desired anomer (in this case, the β-anomer) is produced with high fidelity. The synthesis of related compounds has utilized intermediates like allyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside, highlighting the modular strategy of using different protecting groups (benzyl, allyl, benzylidene) to achieve complex synthetic targets.

Table 1: Comparison of Synthetic Approaches for Glycosides

| Methodology | Description | Advantages | Key Research Findings |

|---|---|---|---|

| Selective Acylation | The use of acylating agents (e.g., benzoyl chloride) to selectively protect hydroxyl groups on the sugar ring. | Allows for the preparation of specific, partially protected intermediates for further synthesis. | Reaction of benzyl β-L-arabinopyranoside with 2.2 molar equivalents of benzoyl chloride yields benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside as the major product (65-70%). cdnsciencepub.com |

| Microwave-Assisted Glycosidation | The application of microwave irradiation to accelerate the glycosylation reaction. | Reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating. | Successfully used for the synthesis of benzyl α-L-rhamnopyranoside, a related glycoside. |

| Advanced Protecting Group Strategies | Employing a combination of different protecting groups (e.g., benzyl, allyl) that can be removed under different conditions. | Provides high-level control for the regioselective synthesis of complex oligosaccharides and glycoconjugates. | Key intermediates with multiple protecting groups have been used to synthesize various tri-O-benzyl and di-O-benzyl-D-glucopyranose derivatives. |

Advanced Computational Approaches for Glycoside Research

Computational chemistry provides powerful tools to predict the behavior of glycosides, saving significant time and resources in the lab. For a compound like Benzyl beta-D-arabinopyranoside, these approaches can illuminate its structural properties, stability, and potential interactions with biological molecules.

Methods such as Density Functional Theory (DFT) are used to perform geometry optimizations and investigate electronic structures. This can predict the most stable conformation of the molecule. Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

For studying interactions with biological targets, molecular docking and molecular dynamics (MD) simulations are invaluable. Docking studies can predict the binding affinity and orientation of this compound within the active site of a protein, while MD simulations can validate the stability of this protein-ligand complex over time. Furthermore, the analysis of molecular descriptors and topological indices can help in understanding the physicochemical characteristics of glycosides and related structures.

Table 2: Computational Methods in Glycoside Research

| Computational Method | Application | Predicted Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis. | Prediction of the most stable 3D conformation and electronic properties. |

| Molecular Electrostatic Potential (MEP) | Predicts chemical reactivity sites. | Identification of oxygen atoms as the most negative potential sites, prone to electrophilic attack. |

| Molecular Docking | Simulates the binding of a ligand to a biological target. | Estimation of binding affinity and preferred orientation in the active sites of potential enzyme targets. |

| Molecular Dynamics (MD) Simulation | Validates the stability of protein-ligand complexes. | Assessment of the stability of the compound when bound to a potential biological target. |

Exploration of New Biological Targets and Mechanistic Studies (In Vitro)

While extensive in vitro studies specifically on this compound are not widely documented, research on analogous compounds provides a clear roadmap for future investigations. Glycosides are of significant interest in glycobiology for their role in cell recognition and signaling, and some have shown potential in therapeutic areas. ontosight.ai

The structural class of arabinopyranosides has been explored for antimicrobial activity. For example, novel α-L-arabinopyranosides linked to β-lactam structures have demonstrated activity against bacteria such as Bacillus subtilis and Escherichia coli. Similarly, derivatives of the related compound benzyl α-L-rhamnopyranoside have been tested for in vitro antimicrobial activity, with studies showing they were generally more effective against pathogenic fungi than bacteria.

Future in vitro research on this compound would likely involve screening it against a panel of microbial strains (bacterial and fungal) to determine its antimicrobial spectrum. Mechanistic studies would follow, aiming to identify the specific cellular pathways or enzymes that are inhibited by the compound. This could involve enzyme inhibition assays, studies on cell membrane integrity, or analysis of its effect on biofilm formation. Given that glycosides can act as inhibitors of cell proliferation, another avenue of research is its potential in cancer studies. ontosight.ai

Table 3: In Vitro Activities of Related Glycoside Derivatives

| Compound Class | Biological Target/Organism | Observed Activity | Reference |

|---|---|---|---|

| α-L-Arabinopyranosyl-azetidin-2-ones | Bacillus subtilis, Escherichia coli | Antimicrobial activity detected. |

| Benzyl α-L-rhamnopyranoside Derivatives | Pathogenic Fungi & Bacteria | Showed greater activity against fungi compared to bacteria. The presence of a benzoyl group increased antimicrobial potential. | |

This structured approach to future research—combining novel synthesis, computational prediction, and targeted in vitro screening—will be crucial in unlocking the full potential of this compound and its derivatives in biochemistry and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzyl beta-D-Arabinopyranoside, and how is regioselectivity achieved during glycosylation?

- The synthesis typically involves glycosylation reactions using catalysts like NIS (N-iodosuccinimide) and TESOTf (triethylsilyl triflate) to activate glycosyl donors. Protecting groups such as benzylidene or pivaloyl are critical for controlling regioselectivity and reaction efficiency. For example, benzylidene groups at the 4,6-O-positions stabilize intermediates, directing glycosidic bond formation to the desired hydroxyl group . Structural validation is achieved via IR spectroscopy (to confirm functional groups) and NMR (to resolve anomeric proton configurations and glycosidic linkages) .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- High-resolution NMR (¹H, ¹³C, and 2D experiments like HSQC and HMBC) is essential for confirming stereochemistry and linkage positions. IR spectroscopy identifies ester or benzyl protecting groups. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. Chromatographic purity checks (HPLC or TLC) ensure reaction completion .

Q. How do protecting group strategies influence the synthesis of branched arabinopyranoside derivatives?

- Benzyl and pivaloyl groups are frequently used due to their stability under glycosylation conditions. For instance, benzylidene groups at 4,6-O-positions prevent undesired side reactions, while pivaloyl esters at 2,3-O-positions enhance solubility in organic solvents. Sequential deprotection (e.g., acidic hydrolysis of benzylidene) enables selective functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing complex glycosidic linkages?

- Ambiguities in anomeric proton signals (e.g., overlapping peaks in crowded regions) require advanced 2D NMR techniques. NOESY or ROESY experiments can differentiate axial vs. equatorial configurations, while HSQC-TOCSY correlations map through-space couplings. Computational tools (DFT-based chemical shift prediction) may supplement empirical data .

Q. What are the challenges in achieving high-yield synthesis of oligosaccharides containing this compound units?

- Key issues include steric hindrance from bulky protecting groups and competing side reactions (e.g., aglycone transfer). Optimizing reaction temperature (−20°C to 0°C) and donor-acceptor ratios (1.2–1.5 equiv) improves yields. Catalytic systems like TMSOTf (trimethylsilyl triflate) may enhance glycosylation efficiency in sterically crowded environments .

Q. How do structural modifications (e.g., benzyl vs. acetyl groups) impact the biological activity of arabinopyranoside derivatives?

- Substituents influence solubility, membrane permeability, and target binding. For example, benzyl groups enhance lipophilicity, aiding cellular uptake, while acetylated derivatives may act as prodrugs. Comparative bioactivity assays (e.g., enzyme inhibition or antimicrobial tests) paired with molecular docking studies can elucidate structure-activity relationships .

Q. What methodological gaps exist in current synthetic approaches to this compound-based glycoconjugates?